Cas no 729610-05-3 ((2S)-2-(2-methylphenyl)oxirane)

(2S)-2-(2-methylphenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane, (2-methylphenyl)-, (2S)-
- Oxirane, 2-(2-methylphenyl)-, (2S)-
- (2S)-2-(2-methylphenyl)oxirane
- EN300-1828051
- SCHEMBL8524358
- AKOS021450926
- 729610-05-3
-
- Inchi: InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1
- InChI Key: AUFMIJGTPFQWAN-SECBINFHSA-N
Computed Properties
- Exact Mass: 134.073164938Da
- Monoisotopic Mass: 134.073164938Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12.5Ų
(2S)-2-(2-methylphenyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828051-1.0g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1828051-2.5g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1828051-5g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1828051-10.0g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1828051-0.05g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1828051-1g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1828051-0.5g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1828051-5.0g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1828051-0.1g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1828051-0.25g |
(2S)-2-(2-methylphenyl)oxirane |
729610-05-3 | 0.25g |
$642.0 | 2023-09-19 |
(2S)-2-(2-methylphenyl)oxirane Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on (2S)-2-(2-methylphenyl)oxirane
Introduction to (2S)-2-(2-methylphenyl)oxirane and Its Significance in Modern Chemical Research
The compound with the CAS number 729610-05-3 is known as (2S)-2-(2-methylphenyl)oxirane, a chiral epoxide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This molecule, characterized by its specific stereochemistry and structural features, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis techniques.
Epoxides are a class of heterocyclic compounds that contain a three-membered ring with one oxygen atom. They are highly reactive intermediates and are widely used in organic synthesis due to their ability to undergo various transformations, including ring-opening reactions. The stereochemistry of epoxides, particularly the configuration at the chiral center, is of paramount importance in determining the biological activity and chemical properties of the resulting compounds.
In the case of (2S)-2-(2-methylphenyl)oxirane, the (S)-configuration at the chiral center imparts unique reactivity and selectivity, making it a valuable building block in the synthesis of enantiomerically pure compounds. These enantiomerically pure compounds are highly sought after in pharmaceutical applications, as they often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Recent advancements in synthetic chemistry have highlighted the utility of chiral epoxides like (2S)-2-(2-methylphenyl)oxirane in constructing complex molecular architectures. For instance, researchers have utilized this compound as a key intermediate in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV and cancer. The ability to precisely control the stereochemistry of these intermediates allows for the development of highly specific inhibitors that target disease-causing enzymes with minimal off-target effects.
The structural features of (2S)-2-(2-methylphenyl)oxirane also make it an attractive candidate for studying mechanistic aspects of organic reactions. The presence of a bulky methyl group at the para position relative to the epoxide ring influences its reactivity, providing insights into how steric and electronic factors govern chemical transformations. Such studies are essential for developing more efficient synthetic methodologies and understanding reaction mechanisms at a fundamental level.
Moreover, the applications of (2S)-2-(2-methylphenyl)oxirane extend beyond pharmaceuticals. In materials science, for example, chiral epoxides are used to create polymers with tailored optical and mechanical properties. The precise control over stereochemistry allows for the design of materials with specific functionalities, such as liquid crystals or biodegradable polymers.
The CAS number 729610-05-3 provides a unique identifier for this compound, facilitating its use in databases, literature references, and regulatory compliance. This standardized nomenclature ensures that researchers worldwide can accurately identify and utilize this compound in their studies.
In conclusion, (2S)-2-(2-methylphenyl)oxirane is a versatile and significant compound in modern chemical research. Its unique structural and stereochemical features make it invaluable for developing novel pharmaceuticals, understanding reaction mechanisms, and creating advanced materials. As research continues to evolve, the applications and importance of this compound are likely to expand further, solidifying its role as a cornerstone in both academic and industrial settings.
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